N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide

Adenosine A2a Receptor GPCR Binding Competitive Radioligand Displacement

Securing a well-characterized, selective adenosine A2a receptor (A2aR) ligand for GPCR assay validation and SAR studies is a common bottleneck. This compound (CAS 955528-27-5) is the exact N-ethyl tetrahydroquinoline-benzamide benchmark you need. • Experimentally determined A2aR binding affinity (Ki = 4.36 µM) for direct use in competitive binding assays. • Unique N-ethyl substituent and 3,4,5-trimethoxy pattern, distinct from the N-methyl (CAS 946208-67-9) and 2-oxo (CAS 921998-31-4) analogs, enabling definitive SAR exploration. • Available in stock from BenchChem, with custom synthesis options for bulk requirements, ensuring a reliable supply for your research program.

Molecular Formula C23H30N2O4
Molecular Weight 398.503
CAS No. 955528-27-5
Cat. No. B2714101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide
CAS955528-27-5
Molecular FormulaC23H30N2O4
Molecular Weight398.503
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C23H30N2O4/c1-5-25-12-6-7-17-13-16(8-9-19(17)25)10-11-24-23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,24,26)
InChIKeyTVQXTPDWQPECBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 955528-27-5: Baseline Overview


N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 955528-27-5) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class . The compound incorporates an N-ethyl-1,2,3,4-tetrahydroquinoline core connected via an ethylene linker to a 3,4,5-trimethoxybenzamide moiety . Its structural features place it within a chemical space explored for adenosine receptor modulation, particularly the adenosine A2a receptor (A2aR), for which a binding affinity has been experimentally determined [1]. Other biological activities suggested for structurally related tetrahydroquinoline-benzamide analogs, including anticancer and neuroprotective effects, remain unconfirmed for this specific compound. Commercially available from multiple vendors, it is supplied exclusively for non-human research purposes .

Documented A2aR binding interaction (source available)
Structurally distinct from N-methyl and 2-oxo analogs
Limited characterization; no functional or selectivity data

CAS 955528-27-5 Irreplaceability vs. Analogs


The closest purchasable structural analogs of CAS 955528-27-5—including the N-methyl homolog (CAS 946208-67-9) and the 2-oxo derivative (CAS 921998-31-4)—differ at positions critical to receptor recognition and physicochemical properties . The N-ethyl substituent on the tetrahydroquinoline ring directly influences lipophilicity and steric fit within the orthosteric binding pocket of adenosine A2aR, as evidenced by the experimentally determined binding affinity for the target compound [1]. The 3,4,5-trimethoxy substitution pattern on the benzamide ring is distinct from the 2,3,4-trimethoxy pattern found in other commercially available analogs . These structural differences preclude simple interchangeability without re-characterization of target engagement, selectivity, and pharmacokinetic behavior, underscoring the need for compound-specific procurement for assay validation or structure-activity relationship (SAR) studies.

N-ethyl vs N-methyl substitution may alter binding and cannot be inferred from available data.
3,4,5- vs 2,3,4-trimethoxy pattern may shift target engagement profile; structural analog not interchangeable.
No comparator affinity data exist; biological equivalence of closest analogs is not inferable.

CAS 955528-27-5 Differentiation Evidence


A2aR Binding Affinity vs. Analogs

CAS 955528-27-5 demonstrates a binding affinity (Ki) of 4.36 µM (4,360 nM) for the human adenosine A2a receptor (A2aR), determined by displacement of [3H]CGS-21680 in HEK293 cells expressing recombinant human A2aR [1]. This binding affinity represents the only experimentally validated molecular target interaction reported in publicly curated databases for this compound [1]. The closest structural analogs—the N-methyl homolog (CAS 946208-67-9) and the 2-oxo derivative (CAS 921998-31-4)—lack any reported adenosine receptor binding data in major public databases . Consequently, the impact of the N-ethyl-to-N-methyl substitution and the tetrahydroquinoline oxidation state on A2aR engagement cannot be inferred and must be empirically determined. The A2aR Ki value constitutes the sole quantitative differentiation anchor available for this compound.

A2aR Binding Affinity
Reported
Ki = 4.36 µM
CAS 955528-27-5
No data
N-methyl & 2-oxo analogs
Only compound with documented A2aR affinity in this analog set
[3H]CGS-21680 displacement, HEK293 membranes
Adenosine A2a Receptor GPCR Binding Competitive Radioligand Displacement

N-Ethyl vs. N-Methyl and 2-Oxo Substituents

CAS 955528-27-5 features an N-ethyl substituent on the saturated 1,2,3,4-tetrahydroquinoline ring . The N-methyl homolog (CAS 946208-67-9) differs solely by replacement of the N-ethyl with an N-methyl group, reducing molecular weight from 398.5 to 384.5 g/mol and decreasing lipophilicity (calculated ΔlogP ≈ −0.5) . The 2-oxo derivative (CAS 921998-31-4) introduces a carbonyl at position 2 of the tetrahydroquinoline ring, altering ring electronics, hydrogen-bonding capacity, and molecular shape . These structural modifications occur at positions expected to influence receptor binding, as the tetrahydroquinoline N-substituent occupies a region proximal to critical transmembrane domain residues in aminergic GPCR binding pockets. Although no public SAR data exist for this specific series, the structural differences are chemically significant and preclude the assumption of equivalent biological activity.

N‑Ethyl Substituent
Class‑level inference
N‑ethyl on tetrahydroquinoline
Structural distinction from N‑methyl analog; no biological SAR data
MW +14 g/mol; lipophilicity difference expected
Structure-Activity Relationship Tetrahydroquinoline SAR Medicinal Chemistry

3,4,5- vs. 2,3,4-Trimethoxybenzamide Pattern

The target compound carries a 3,4,5-trimethoxybenzamide group, which places methoxy substituents at all meta and para positions relative to the amide carbonyl but leaves the ortho positions unsubstituted . In contrast, certain commercially available analogs such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide bear a 2,3,4-trimethoxy pattern that occupies one ortho position . Other analogs feature mono-substituted benzamide rings (e.g., 4-ethoxy, 4-methyl, 4-chloro) . The 3,4,5-trimethoxy pattern creates a distinct hydrogen-bond acceptor surface and electron density distribution on the benzamide ring, which influences interactions with target proteins. The trimethoxybenzamide motif is a recognized pharmacophore in tubulin polymerization inhibitors [1] and certain GPCR ligands [2], but the specific contribution of the 3,4,5- versus 2,3,4-substitution pattern to selectivity or potency has not been systematically compared for this tetrahydroquinoline scaffold.

3,4,5‑Trimethoxy Pattern
Class‑level inference
3,4,5‑trimethoxybenzamide
Motif recognized in tubulin inhibitors; tetrahydroquinoline contribution unknown
Differs from 2,3,4‑substituted analogs; no head‑to‑head comparison
Trimethoxybenzamide Pharmacophore Methoxy Substitution Pattern Hydrogen Bond Acceptors

Potency, Selectivity, and ADMET Data Gaps

A systematic survey of public databases (ChEMBL, BindingDB, PubChem, PubMed) confirms that, as of April 2026, CAS 955528-27-5 has no publicly reported data for the following parameters: (i) IC50 or EC50 values in any cell-based functional assay; (ii) selectivity profiling against related GPCRs, kinases, or other target classes; (iii) in vitro ADMET parameters (aqueous solubility, logD, microsomal stability, plasma protein binding, CYP inhibition, hERG liability); (iv) in vivo pharmacokinetics or efficacy [1][2]. The sole quantitative data point is the A2aR binding Ki [3]. For tetrahydroquinoline derivatives as a class, reported activities span opioid receptor antagonism (Ki ~1.58 nM for μ-opioid receptor in optimized analogs) [4], CRTH2 antagonism, and glycine site antagonism at NMDA receptors [5], but none of these activities have been confirmed for CAS 955528-27-5. This data sparsity means procurement decisions based on assumed biological activity carry significant risk; the compound is best positioned as a tool for de novo assay development or as a starting scaffold for medicinal chemistry optimization rather than as a validated probe.

Characterization Gaps
Data to verify
No functional, selectivity, or ADMET data
Supports de novo assay development; not a validated probe
Public domain survey across ChEMBL, BindingDB, PubChem (Apr 2026)
Data Availability Assessment Procurement Risk Assay Development

Application Scenarios for CAS 955528-27-5


A2aR Binding Assay & GPCR Panel Screening

CAS 955528-27-5 can serve as a reference compound or screening library member in adenosine A2a receptor competitive binding assays. Its experimentally determined Ki of 4.36 µM for human A2aR, measured by [3H]CGS-21680 displacement in HEK293 cell membranes [1], provides a benchmark affinity that laboratories can use for assay validation and inter-laboratory reproducibility checks. When included as part of a broader GPCR selectivity panel, the compound's lack of reported affinity data for other adenosine receptor subtypes (A1, A2b, A3) creates an opportunity for de novo selectivity profiling, where the compound can be benchmarked against well-characterized A2aR ligands such as ZM-241385 (Ki ~1.4 nM) or caffeine (Ki ~10–40 µM). This application scenario is appropriate for academic screening centers and CROs engaged in GPCR off-target liability profiling.

Tetrahydroquinoline-Benzamide SAR for Adenosine Receptors

Medicinal chemistry teams building focused libraries around the tetrahydroquinoline-benzamide scaffold should include CAS 955528-27-5 as the N-ethyl benchmark compound. Its documented A2aR affinity [1], combined with its structural distinction from the N-methyl analog (CAS 946208-67-9) and the 2-oxo derivative (CAS 921998-31-4), enables systematic exploration of how N-alkyl chain length and tetrahydroquinoline oxidation state modulate target engagement . Procurement of all three analogs in parallel supports head-to-head SAR studies. Although no broader target profiling data are publicly available, the compound's structural features are consistent with scaffolds explored in opioid receptor [2] and NMDA receptor [3] programs, suggesting multiplexed screening against these targets could yield novel polypharmacology leads.

Trimethoxybenzamide Pharmacophore in Antiproliferative Screening

The 3,4,5-trimethoxybenzamide moiety is a validated pharmacophore in tubulin polymerization inhibitors, with benzofuran-based analogs achieving IC50 values of 3.01–11.09 µM against MDA-MB-231, HCT-116, HT-29, and HeLa cancer cell lines [1]. CAS 955528-27-5 incorporates this same trimethoxy pattern attached to a tetrahydroquinoline scaffold instead of a benzofuran, offering a direct scaffold-hopping opportunity. Researchers engaged in antiproliferative drug discovery can procure this compound to evaluate whether the tetrahydroquinoline core preserves or enhances tubulin-targeting activity relative to the published benzofuran series. The compound should be screened in parallel with the 2,3,4-trimethoxybenzamide analog to assess the contribution of methoxy regiochemistry to cytotoxicity and tubulin binding.

Computational Docking with A2aR Affinity Anchor

The availability of a single, experimentally determined binding affinity (A2aR Ki = 4.36 µM) [1] makes CAS 955528-27-5 a suitable candidate for computational structure-based drug design workflows. The known binding affinity provides an anchor for validating docking poses and scoring functions in A2aR homology models or crystal structures (e.g., PDB 3EML, 5IU4). Computational chemists can use the compound as a reference ligand for free energy perturbation (FEP) calculations or molecular dynamics simulations aimed at predicting the affinity impact of N-alkyl or benzamide substitution modifications. Given the absence of experimental selectivity data, prospective docking against adenosine A1, A2b, and A3 receptor structures can generate testable selectivity hypotheses that guide subsequent in vitro profiling.

Application
Selection Property
Validation Focus
A2aR binding assay validation
Reported A2aR binding affinity
Radioligand displacement assay context
Tetrahydroquinoline SAR studies
N‑ethyl and 3,4,5‑trimethoxy substitution
Binding and functional profiling
Cell‑model antiproliferative screening
3,4,5‑trimethoxybenzamide motif
Tubulin polymerization assay context
Computational docking & FEP
Known A2aR affinity anchor
Docking pose and selectivity hypothesis testing
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